N-[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl]-3-[1-(3-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanamide
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Overview
Description
N-[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl]-3-[1-(3-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinolizidine ring system and an imidazolidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl]-3-[1-(3-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanamide typically involves multiple steps, including the formation of the quinolizidine ring and the imidazolidinone moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl]-3-[1-(3-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinolizidine derivatives, while reduction could produce various imidazolidinone derivatives.
Scientific Research Applications
N-[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl]-3-[1-(3-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl]-3-[1-(3-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1S,9AR)Octahydro-2H-quinolizin-1-ylmethyl]-3-[1-(3-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanamide include other quinolizidine derivatives and imidazolidinone compounds. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of the quinolizidine ring and the imidazolidinone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H31ClN4O3 |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
N-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-[1-[(3-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C23H31ClN4O3/c24-18-7-3-5-16(13-18)15-28-22(30)19(26-23(28)31)9-10-21(29)25-14-17-6-4-12-27-11-2-1-8-20(17)27/h3,5,7,13,17,19-20H,1-2,4,6,8-12,14-15H2,(H,25,29)(H,26,31)/t17-,19?,20+/m0/s1 |
InChI Key |
MMQQPBNERVFTQM-JVPALSCHSA-N |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CNC(=O)CCC3C(=O)N(C(=O)N3)CC4=CC(=CC=C4)Cl |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(=O)CCC3C(=O)N(C(=O)N3)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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